

An In-Depth Technical Guide to the Structure and Stereochemistry of α -Conidendrin

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Compound of Interest

Compound Name: *alpha-Conidendrin*

Cat. No.: *B1669421*

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Abstract

alpha-Conidendrin, a lignan found in various plant species, has garnered significant attention for its potential therapeutic properties, particularly its anticancer activities. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key experimental data of **alpha-conidendrin**. Detailed methodologies for its isolation and purification, along with an exploration of its interaction with the PTEN/PI3K/Akt/mTOR signaling pathway, are presented to support further research and drug development efforts.

Core Structure and Stereochemistry

alpha-Conidendrin is a dibenzylbutyrolactone lignan with a complex tetracyclic structure. Its systematic IUPAC name is (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][1]benzofuran-3-one.[2][3] The molecule possesses three chiral centers at positions 3a, 9, and 9a, leading to a specific stereochemical configuration that is crucial for its biological activity.

The absolute stereochemistry of the naturally occurring (-)- α -conidendrin is defined as (3aR, 9S, 9aR).[2][3] This specific arrangement of substituents around the chiral centers dictates its three-dimensional shape and its ability to interact with biological targets.

Chemical and Physical Properties

A summary of the key chemical identifiers and computed properties for **alpha-conidendrin** is provided in the table below.

Property	Value	Reference
IUPAC Name	(3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][1]benzofuran-3-one	[2][3]
Molecular Formula	C ₂₀ H ₂₀ O ₆	[2][3]
Molecular Weight	356.37 g/mol	[2][3]
Canonical SMILES	<chem>COC1=C(C=C2--INVALID-LINK--C4=CC(=C(C=C4)O)OC)O</chem>	[2]
InChI Key	CAYMSCGTKZIVTN-TYILLQQXSA-N	[2]
CAS Number	518-55-8	[3]
Appearance	White to off-white solid	
Melting Point	255-256 °C	
Solubility	Soluble in methanol, ethanol, acetone; sparingly soluble in water	

Spectroscopic Data

The structural elucidation of **alpha-conidendrin** is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: ¹H NMR Spectral Data (Typical values in CDCl₃, δ in ppm)

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J in Hz)
H-2'	6.85	d	8.2
H-5'	6.75	d	1.8
H-6'	6.70	dd	8.2, 1.8
H-5	6.65	s	
H-8	6.35	s	
H-9	4.80	d	
H-1 α	4.35	dd	9.0, 7.0
H-1 β	3.90	t	9.0
6-OCH ₃	3.85	s	
3'-OCH ₃	3.80	s	
H-3a	3.50	m	
H-4 α	2.95	dd	14.0, 5.0
H-4 β	2.70	dd	14.0, 11.0
H-9a	2.60	m	

Table 2.2: ¹³C NMR Spectral Data (Typical values in CDCl₃, δ in ppm)

Carbon	Chemical Shift (ppm)
C-3	178.5
C-7	146.8
C-4'	146.5
C-6	144.2
C-3'	143.8
C-1'	133.5
C-4a	128.9
C-8a	126.2
C-6'	121.5
C-8	115.8
C-5'	114.3
C-5	112.1
C-2'	110.9
C-1	71.8
6-OCH ₃	56.1
3'-OCH ₃	56.0
C-9	46.5
C-3a	41.2
C-9a	38.5
C-4	30.1

Infrared (IR) Spectroscopy

Table 2.3: FT-IR Spectral Data (KBr pellet, cm⁻¹)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450	Strong, Broad	O-H Stretching (Phenolic)
2960, 2850	Medium	C-H Stretching (Aliphatic)
1770	Strong	C=O Stretching (γ -lactone)
1610, 1515, 1460	Strong	C=C Stretching (Aromatic)
1270, 1150, 1030	Strong	C-O Stretching

Mass Spectrometry (MS)

Table 2.4: Mass Spectrometry Data

Ion	m/z	Relative Intensity
[M] ⁺	356	100%
[M - OCH ₃] ⁺	325	Moderate
[M - C ₈ H ₉ O ₂] ⁺	203	Moderate
[C ₉ H ₁₀ O ₃] ⁺	166	High
[C ₈ H ₇ O ₃] ⁺	151	High

Experimental Protocols

Isolation and Purification of α -Conidendrin from *Tsuga heterophylla* (Western Hemlock)

This protocol outlines a typical procedure for the isolation and purification of **alpha-conidendrin** from the wood of *Tsuga heterophylla*.

3.1.1. Materials and Reagents

- Dried and ground heartwood of *Tsuga heterophylla*
- n-Hexane

- Acetone
- Ethanol
- Silica gel (60-120 mesh) for column chromatography
- Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Developing solvent for TLC (e.g., Chloroform:Methanol, 95:5 v/v)
- Vanillin-sulfuric acid spray reagent
- Rotary evaporator
- Chromatography column

3.1.2. Extraction Procedure

- Defatting: The dried and ground wood powder is first extracted with n-hexane at room temperature for 24 hours to remove fats and waxes. The solvent is decanted, and the wood meal is air-dried.
- Lignan Extraction: The defatted wood meal is then extracted with acetone or ethanol at room temperature with occasional stirring for 48 hours. The extraction is repeated three times.
- Concentration: The combined acetone/ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.3. Purification by Column Chromatography

- Column Packing: A glass column is packed with a slurry of silica gel in n-hexane.
- Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
- Elution: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

- **Fraction Collection and Analysis:** Fractions are collected and monitored by TLC. The spots corresponding to **alpha-conidendrin** can be visualized by spraying the TLC plate with vanillin-sulfuric acid reagent and heating.
- **Isolation:** Fractions containing pure **alpha-conidendrin** are combined and the solvent is evaporated to yield the purified compound.



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Figure 1. Experimental workflow for the isolation of α -conidendrin.

Biological Activity and Signaling Pathway

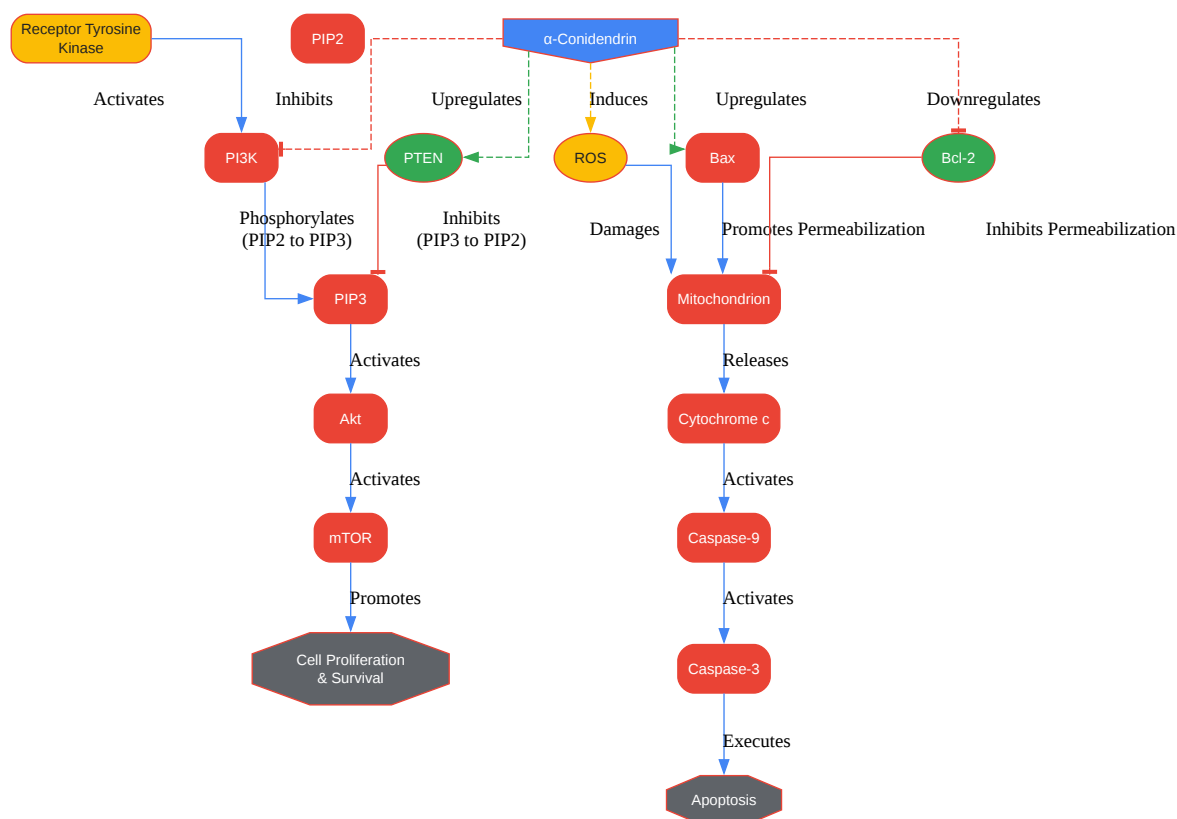
alpha-Conidendrin has demonstrated significant anticancer activity, particularly in breast and colon cancer cell lines. Its mechanism of action involves the modulation of key cellular signaling pathways, leading to apoptosis and inhibition of cell proliferation.

One of the primary pathways affected by **alpha-conidendrin** is the PTEN/PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a common feature of many cancers.

alpha-Conidendrin exerts its anticancer effects by:

- **Upregulating PTEN:** PTEN is a tumor suppressor that negatively regulates the PI3K/Akt pathway. By increasing PTEN expression, **alpha-conidendrin** inhibits the downstream signaling cascade.
- **Inhibiting PI3K/Akt/mTOR:** This leads to a decrease in the phosphorylation of Akt and mTOR, key proteins that promote cell survival and proliferation.
- **Inducing Apoptosis:** The inhibition of the PI3K/Akt pathway, coupled with the generation of reactive oxygen species (ROS), leads to the activation of the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax, downregulation

of anti-apoptotic proteins like Bcl-2, release of cytochrome c from the mitochondria, and activation of caspases 3 and 9.



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Figure 2. Anticancer signaling pathway of α -conidendrin.

Conclusion

alpha-Conidendrin is a structurally complex natural product with promising therapeutic potential. Its well-defined stereochemistry is a key determinant of its biological activity, particularly its ability to modulate the PTEN/PI3K/Akt/mTOR signaling pathway and induce apoptosis in cancer cells. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the pharmacological properties of **alpha-conidendrin** and explore its development as a novel anticancer agent. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

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